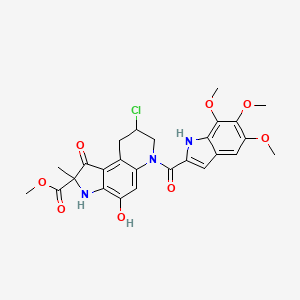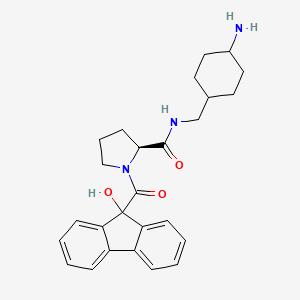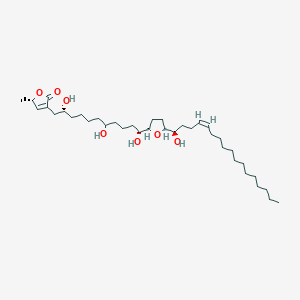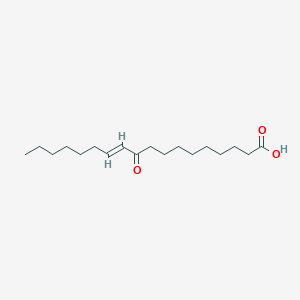
Boron-11
Descripción general
Descripción
Boron-11 is the stable isotope of boron with relative atomic mass 11.009306, 80.1 atom percent natural abundance and nuclear spin 3/2.
A trace element with the atomic symbol B, atomic number 5, and atomic weight [10.806; 10.821]. Boron-10, an isotope of boron, is used as a neutron absorber in BORON NEUTRON CAPTURE THERAPY.
Propiedades
Fórmula molecular |
B |
|---|---|
Peso molecular |
11.009305 g/mol |
Nombre IUPAC |
boron-11 |
InChI |
InChI=1S/B/i1+0 |
Clave InChI |
ZOXJGFHDIHLPTG-IGMARMGPSA-N |
SMILES |
[B] |
SMILES isomérico |
[11B] |
SMILES canónico |
[B] |
Sinónimos |
Boron Boron 11 Boron-11 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene](/img/structure/B1246413.png)
![N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxypropanamide](/img/structure/B1246417.png)


![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)

![N-[4-(1,1,1,3,3,3-Hexafluoro-2-Hydroxypropan-2-Yl)phenyl]-N-Methylbenzenesulfonamide](/img/structure/B1246426.png)






![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)
